![molecular formula C16H14N4OS B2715858 5-(4-Methoxyphenyl)-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 423136-38-3](/img/structure/B2715858.png)
5-(4-Methoxyphenyl)-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(4-Methoxyphenyl)-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine” belongs to the class of [1,2,4]triazolo[1,5-a]pyridines . These compounds are known for their wide range of biological activities .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyridines can be achieved through a base-promoted tandem S N Ar/Boulton-Katritzky rearrangement . This method involves the reaction of 1,2,4-oxadiazol-3-amines or 3-aminoisoxazoles with 2-fluoropyridines . Another method involves a one-pot catalyst-free procedure at room temperature by the reaction of dibenzoylacetylene .Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[1,5-a]pyridines has been characterized by various methods such as (1) H NMR, MS, elemental analysis, and single-crystal X-ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involving [1,2,4]triazolo[1,5-a]pyridines are diverse. For instance, an I 2 /KI-mediated oxidative N-N bond formation reaction enables an environmentally benign synthesis of various 1,2,4-triazolo[1,5-a]pyridines and other 1,5-fused 1,2,4-triazoles from readily available N-aryl amidines .Scientific Research Applications
Tuberculostatic Activity
One notable application of compounds structurally related to 5-(4-Methoxyphenyl)-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine is in the area of tuberculostasis. Research has shown that structural analogs of these compounds exhibit promising antituberculous properties. The structural activity relations of these compounds have been analyzed, indicating their potential in the treatment of tuberculosis (Titova et al., 2019).
Tautomerism and Structural Analysis
The compound has been studied for its tautomerism properties. An increase in the bulk of substituents at certain positions in the bicyclic system of these compounds leads to the stabilization of their enamine tautomer. X-ray diffraction analysis has been used to understand these structural changes and the impact on the planarity of the system, offering insights into the compound's chemical behavior and potential applications (Desenko et al., 1993).
Cyclocondensation Reactions
Cyclocondensation reactions of compounds similar to this compound with other chemical agents have been explored. These reactions result in the formation of various heterocyclic compounds, offering potential for diverse applications in chemical synthesis and drug development (Desenko et al., 1998).
Synthesis and Application in Drug Development
The compound and its analogs have been synthesized and evaluated for potential applications in drug development. Structural elucidation and antimicrobial evaluations of novel derivatives indicate the utility of these compounds in developing new drugs with antimicrobial properties (Gomha et al., 2017). Additionally, the potential for cardiovascular applications has been explored, with some derivatives showing promising vasodilating and antihypertensive activities (Sato et al., 1980).
Future Directions
The future directions in the research of [1,2,4]triazolo[1,5-a]pyridines could involve exploring their potential applications in various fields due to their wide range of biological activities . Further studies could also focus on improving the synthesis methods and understanding the mechanism of action of these compounds.
Mechanism of Action
Target of Action
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold are known to have a wide range of pharmacological activities .
Mode of Action
It’s worth noting that [1,2,4]triazolo[1,5-a]pyrimidines are known to be active in various biological contexts .
Biochemical Pathways
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold are known to interact with various biochemical pathways due to their wide range of pharmacological activities .
Result of Action
[1,2,4]triazolo[1,5-a]pyrimidines are known to have a wide range of pharmacological activities .
Properties
IUPAC Name |
5-(4-methoxyphenyl)-7-thiophen-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS/c1-21-12-6-4-11(5-7-12)13-9-14(15-3-2-8-22-15)20-16(19-13)17-10-18-20/h2-10,14H,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIFCKMWXAZVJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(N3C(=NC=N3)N2)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-chloro-2-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2715775.png)
![3,4-difluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2715776.png)
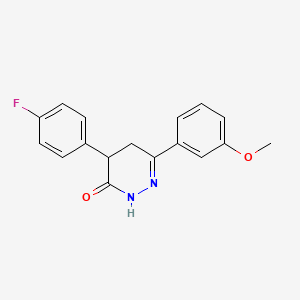
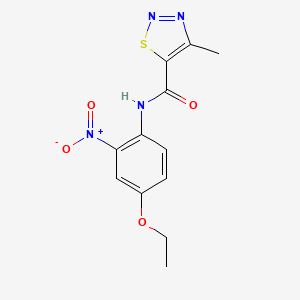
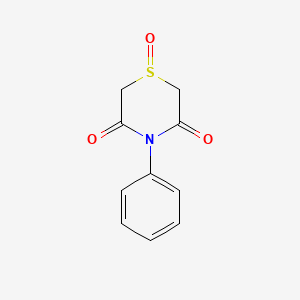
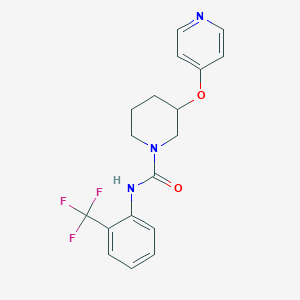
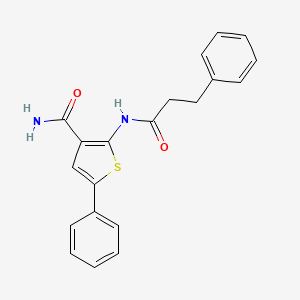
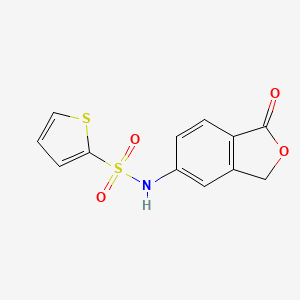
![5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-sulfinic acid](/img/structure/B2715791.png)
![(Z)-N-cyclohexyl-2-((2-((6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2715792.png)
![2-[2-(4-Chlorophenyl)hydrazono]-3-oxo-3-(4-pyridinyl)propanal hydrazone](/img/structure/B2715793.png)

![Ethyl 2-cyano-3-[(4-iodophenyl)amino]prop-2-enoate](/img/structure/B2715797.png)
![4-[4-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2715798.png)
